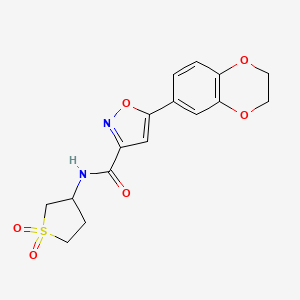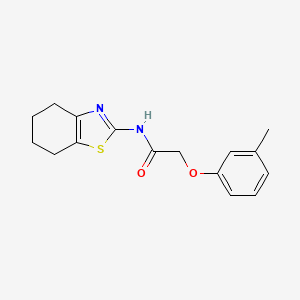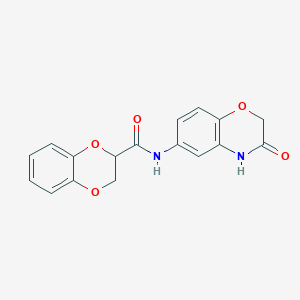![molecular formula C22H32N4O2 B11350843 2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide](/img/structure/B11350843.png)
2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide is a complex organic compound with the molecular formula C22H32N4O2 . This compound is part of the benzimidazole family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide typically involves the reaction of benzimidazole derivatives with pyrrolidine and propionyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors . The purification process may involve additional steps such as distillation and large-scale chromatography to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzimidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce derivatives with additional hydrogen atoms .
Aplicaciones Científicas De Investigación
2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide involves its interaction with specific molecular targets and pathways within the body . The compound binds to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazolyl]-N,N-dipropylacetamide include other benzimidazole derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific molecular structure . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Propiedades
Fórmula molecular |
C22H32N4O2 |
|---|---|
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-[2-(1-propanoylpyrrolidin-2-yl)benzimidazol-1-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C22H32N4O2/c1-4-13-24(14-5-2)21(28)16-26-18-11-8-7-10-17(18)23-22(26)19-12-9-15-25(19)20(27)6-3/h7-8,10-11,19H,4-6,9,12-16H2,1-3H3 |
Clave InChI |
SLVMOJMICBWYFX-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CN1C2=CC=CC=C2N=C1C3CCCN3C(=O)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B11350761.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][5-(4-methylphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B11350763.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11350791.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11350806.png)
![5-bromo-3-methyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11350809.png)
![N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350814.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B11350815.png)
![(4-Benzylpiperazin-1-yl){1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11350820.png)


![5-(4-chlorophenyl)-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11350847.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350854.png)
